molecular formula C19H20O3 B11389120 8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one

Cat. No.: B11389120
M. Wt: 296.4 g/mol
InChI Key: NATGZLVYSXKCFB-UHFFFAOYSA-N
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Description

8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is a complex organic compound with a unique structure that combines elements of chromene and furan rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the chromene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the furan ring: This step often involves the use of furan derivatives and coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Various substitution reactions can occur, particularly at the methylated positions, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that influence cellular processes such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Chromene Derivatives: Compounds with similar chromene structures, such as 2H-chromene and its derivatives.

    Furan Derivatives: Compounds containing furan rings, such as furan-2-carboxylic acid.

    Methylated Compounds: Other methylated organic compounds, such as 2,4,6-trimethylbenzene.

Uniqueness

8,10,11-trimethyl-2,3,4,5-tetrahydrocyclohepta[c]furo[3,2-g]chromen-6(1H)-one is unique due to its combination of chromene and furan rings, along with the specific methylation pattern

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

12,15,16-trimethyl-10,14-dioxatetracyclo[9.7.0.02,8.013,17]octadeca-1(11),2(8),12,15,17-pentaen-9-one

InChI

InChI=1S/C19H20O3/c1-10-12(3)21-17-11(2)18-16(9-15(10)17)13-7-5-4-6-8-14(13)19(20)22-18/h9H,4-8H2,1-3H3

InChI Key

NATGZLVYSXKCFB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C4=C(CCCCC4)C(=O)O3)C)C

Origin of Product

United States

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